molecular formula C14H12O4 B13597652 3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid

3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid

Cat. No.: B13597652
M. Wt: 244.24 g/mol
InChI Key: AAVJSPABBKCYBM-UHFFFAOYSA-N
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Description

3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid is an organic compound with the molecular formula C14H12O3 It is known for its unique structure, which includes a methoxy group attached to a naphthalene ring and an oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid typically involves the reaction of 4-methoxy-1-naphthol with an appropriate acylating agent. One common method is the Friedel-Crafts acylation reaction, where 4-methoxy-1-naphthol reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and higher production rates.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets and pathways. The methoxy group and the oxopropanoic acid moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Naphthyl)-2-oxopropanoic Acid
  • 3-(4-Methyl-1-naphthyl)-2-oxopropanoic Acid
  • 3-(4-Hydroxy-1-naphthyl)-2-oxopropanoic Acid

Comparison

3-(4-Methoxy-1-naphthyl)-2-oxopropanoic Acid is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, the methoxy group can enhance its solubility and alter its interaction with biological targets, making it a compound of particular interest in medicinal chemistry and drug development.

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

3-(4-methoxynaphthalen-1-yl)-2-oxopropanoic acid

InChI

InChI=1S/C14H12O4/c1-18-13-7-6-9(8-12(15)14(16)17)10-4-2-3-5-11(10)13/h2-7H,8H2,1H3,(H,16,17)

InChI Key

AAVJSPABBKCYBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CC(=O)C(=O)O

Origin of Product

United States

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